tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindazole and 5-chloroindazole.
Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can modify the functional groups on the indazole ring .
Scientific Research Applications
tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-bromo-1H-indole-1-carboxylate: Similar in structure but lacks the chlorine atom.
tert-Butyl 5-chloro-1H-indole-1-carboxylate: Similar in structure but lacks the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms in tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate makes it unique compared to its similar compounds. This dual substitution can lead to different chemical reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12BrClN2O2 |
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Molecular Weight |
331.59 g/mol |
IUPAC Name |
tert-butyl 6-bromo-5-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3 |
InChI Key |
YISWDXCRIDYZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Cl)Br |
Origin of Product |
United States |
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